Cas no 2229444-45-3 (2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-2-methoxypropan-1-amine)

2-{4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methoxypropan-1-amine is a specialized pyrrolopyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a chloro-substituted pyrrolopyrimidine core coupled with a methoxypropan-1-amine side chain, offering versatility for further functionalization. The compound’s chloro group enhances reactivity in cross-coupling reactions, while the methoxy and amine functionalities provide additional sites for modification, making it a valuable intermediate in drug discovery. Its well-defined molecular framework supports the development of targeted bioactive molecules, particularly in kinase inhibitor research. High purity and stability under standard storage conditions ensure reliable performance in synthetic applications. This compound is suited for researchers exploring novel heterocyclic scaffolds.
2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-2-methoxypropan-1-amine structure
2229444-45-3 structure
Product name:2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-2-methoxypropan-1-amine
CAS No:2229444-45-3
MF:C10H13ClN4O
Molecular Weight:240.689420461655
CID:6259538
PubChem ID:165691388

2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-2-methoxypropan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-2-methoxypropan-1-amine
    • 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methoxypropan-1-amine
    • 2229444-45-3
    • EN300-1993233
    • インチ: 1S/C10H13ClN4O/c1-10(4-12,16-2)6-3-13-9-7(6)8(11)14-5-15-9/h3,5H,4,12H2,1-2H3,(H,13,14,15)
    • InChIKey: ZQPQDZSRGITMPB-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC=N1)NC=C2C(C)(CN)OC

計算された属性

  • 精确分子量: 240.0777887g/mol
  • 同位素质量: 240.0777887g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 255
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 76.8Ų

2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-2-methoxypropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1993233-1.0g
2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methoxypropan-1-amine
2229444-45-3
1g
$1686.0 2023-06-01
Enamine
EN300-1993233-1g
2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methoxypropan-1-amine
2229444-45-3
1g
$1686.0 2023-09-16
Enamine
EN300-1993233-10g
2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methoxypropan-1-amine
2229444-45-3
10g
$7250.0 2023-09-16
Enamine
EN300-1993233-0.1g
2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methoxypropan-1-amine
2229444-45-3
0.1g
$1484.0 2023-09-16
Enamine
EN300-1993233-0.25g
2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methoxypropan-1-amine
2229444-45-3
0.25g
$1551.0 2023-09-16
Enamine
EN300-1993233-5g
2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methoxypropan-1-amine
2229444-45-3
5g
$4890.0 2023-09-16
Enamine
EN300-1993233-2.5g
2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methoxypropan-1-amine
2229444-45-3
2.5g
$3304.0 2023-09-16
Enamine
EN300-1993233-5.0g
2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methoxypropan-1-amine
2229444-45-3
5g
$4890.0 2023-06-01
Enamine
EN300-1993233-10.0g
2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methoxypropan-1-amine
2229444-45-3
10g
$7250.0 2023-06-01
Enamine
EN300-1993233-0.5g
2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methoxypropan-1-amine
2229444-45-3
0.5g
$1619.0 2023-09-16

2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-2-methoxypropan-1-amine 関連文献

2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-2-methoxypropan-1-amineに関する追加情報

Compound CAS No. 2229444-45-3: 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methoxypropan-1-amine

Compound CAS No. 2229444-45-3, also known as 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2-methoxypropan-1-amine, is a novel chemical entity with significant potential in the field of drug discovery and development. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.

The molecular structure of this compound is characterized by a pyrrolopyrimidine core, which is a heterocyclic aromatic system known for its stability and versatility in drug design. The presence of a chlorine substituent at the 4-position of the pyrrolopyrimidine ring introduces electronic effects that can modulate the compound's pharmacokinetic properties and bioavailability. Additionally, the methoxy group attached to the propanamine moiety contributes to the compound's solubility and metabolic stability, further enhancing its suitability for therapeutic applications.

Recent studies have highlighted the potential of this compound as a small molecule inhibitor in various disease models, particularly in oncology and neurodegenerative disorders. Researchers have demonstrated that this compound exhibits potent inhibitory activity against key enzymes and signaling pathways involved in cancer progression and neuronal degeneration. For instance, it has shown remarkable efficacy in inhibiting the activity of kinases such as PI3K/AKT/mTOR, which are critical regulators of cell growth, survival, and proliferation.

In addition to its enzymatic inhibition properties, this compound has also been investigated for its role in modulating cellular signaling networks. Preclinical studies have revealed that it can effectively induce apoptosis in cancer cells while sparing normal cells, indicating its potential as a selective anticancer agent. Furthermore, its ability to cross the blood-brain barrier makes it a promising candidate for treating central nervous system disorders such as Alzheimer's disease and Parkinson's disease.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques with modern catalytic methods. Key steps include the formation of the pyrrolopyrimidine ring through cyclization reactions, followed by functionalization with the chlorine and methoxy substituents. The optimization of reaction conditions has been crucial in achieving high yields and maintaining the integrity of the compound's structure.

From an analytical standpoint, this compound has been thoroughly characterized using state-of-the-art techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These analyses have provided detailed insights into its molecular geometry, stereochemistry, and physicochemical properties, which are essential for understanding its biological behavior.

In terms of pharmacokinetics, studies have shown that this compound exhibits favorable absorption profiles and moderate clearance rates in preclinical models. Its half-life and bioavailability are within acceptable ranges for therapeutic agents, suggesting that it could be administered orally or via other routes without significant issues related to drug delivery.

The safety profile of this compound has also been evaluated through acute and chronic toxicity studies in animal models. Results indicate that it possesses a relatively low toxicity profile at therapeutic doses, with no major adverse effects observed on vital organs such as the liver, kidneys, or heart.

Looking ahead, ongoing research is focused on further optimizing this compound's properties to enhance its efficacy and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression toward clinical trials.

In conclusion, Compound CAS No. 2229444-45-3 represents a significant advancement in chemical biology with broad implications for drug development across multiple therapeutic areas.

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